molecular formula C17H12BrNO3S B2884683 Methyl 3-(3-bromobenzamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-11-2

Methyl 3-(3-bromobenzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2884683
CAS No.: 477490-11-2
M. Wt: 390.25
InChI Key: SBWDBGDZYYNVHA-UHFFFAOYSA-N
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Description

“Methyl 3-(3-bromobenzamido)benzo[b]thiophene-2-carboxylate” is a complex organic compound. It is a derivative of thiophene, a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives often proceed through a radical pathway . An iminyl radical initially generates by a single-electron-transfer (SET) process .

Scientific Research Applications

Synthesis of Heterocyclic Derivatives

Research into the synthesis of heterocyclic compounds involves the use of various derivatives of benzo[b]thiophene, including those similar to methyl 3-(3-bromobenzamido)benzo[b]thiophene-2-carboxylate. A notable study outlines the synthesis of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines, a new heterocyclic system. This process employs methyl 2-(bromomethyl)thiophene-3-carboxylates reacting with substituted 2-hydroxybenzonitriles, leading to tandem cyclization to form the desired compounds (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018).

Antitumor Agents Synthesis

Another area of research focuses on the synthesis of libraries of functionalized 3-(α-styryl)-benzo[b]thiophenes for antitumor applications. This involves a synthetic sequence allowing the introduction of various substituents on aromatic rings, starting with the synthesis of 3-bromobenzo[b]thiophene derivatives through bromocyclization steps. The antiproliferative properties of these compounds have been evaluated, with some showing significant activity against cancer cell lines (Tréguier et al., 2014).

Novel Organic Reactions

The exploration of novel organic reactions also utilizes derivatives similar to this compound. For instance, a study described a Cu(I)-catalyzed synthesis of substituted 3-methyleneisoindolin-1-ones using alkynyl acids, highlighting the potential for creating diverse organic molecules through innovative catalytic processes (Gogoi et al., 2014).

Future Directions

The future directions for the research and development of “Methyl 3-(3-bromobenzamido)benzo[b]thiophene-2-carboxylate” and other thiophene derivatives could involve further exploration of their pharmacological properties and potential applications in medicinal chemistry and material science . The synthesis methods could also be optimized for better yield and efficiency .

Properties

IUPAC Name

methyl 3-[(3-bromobenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO3S/c1-22-17(21)15-14(12-7-2-3-8-13(12)23-15)19-16(20)10-5-4-6-11(18)9-10/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWDBGDZYYNVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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